

Application Notes and Protocols: Labeling Btk in Live Cells with CNX-500

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Compound of Interest

Compound Name: CNX-500

Cat. No.: B15579846

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Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1] Its role in the proliferation, differentiation, and survival of B-cells has made it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] **CNX-500** is a potent and specific probe designed for the detection and quantification of Btk.[4] It consists of the covalent Btk inhibitor CC-292 chemically linked to biotin, allowing for the detection of uninhibited Btk in various experimental setups.[4][5] The covalent nature of its binding to Cysteine 481 in the Btk active site ensures a stable and lasting interaction, making it an ideal tool for assessing Btk occupancy.[6]

These application notes provide detailed protocols for utilizing **CNX-500** to label and visualize Btk in live cells, as well as to quantify Btk occupancy in cell lysates.

Data Presentation

Table 1: Characteristics of the Btk Probe CNX-500

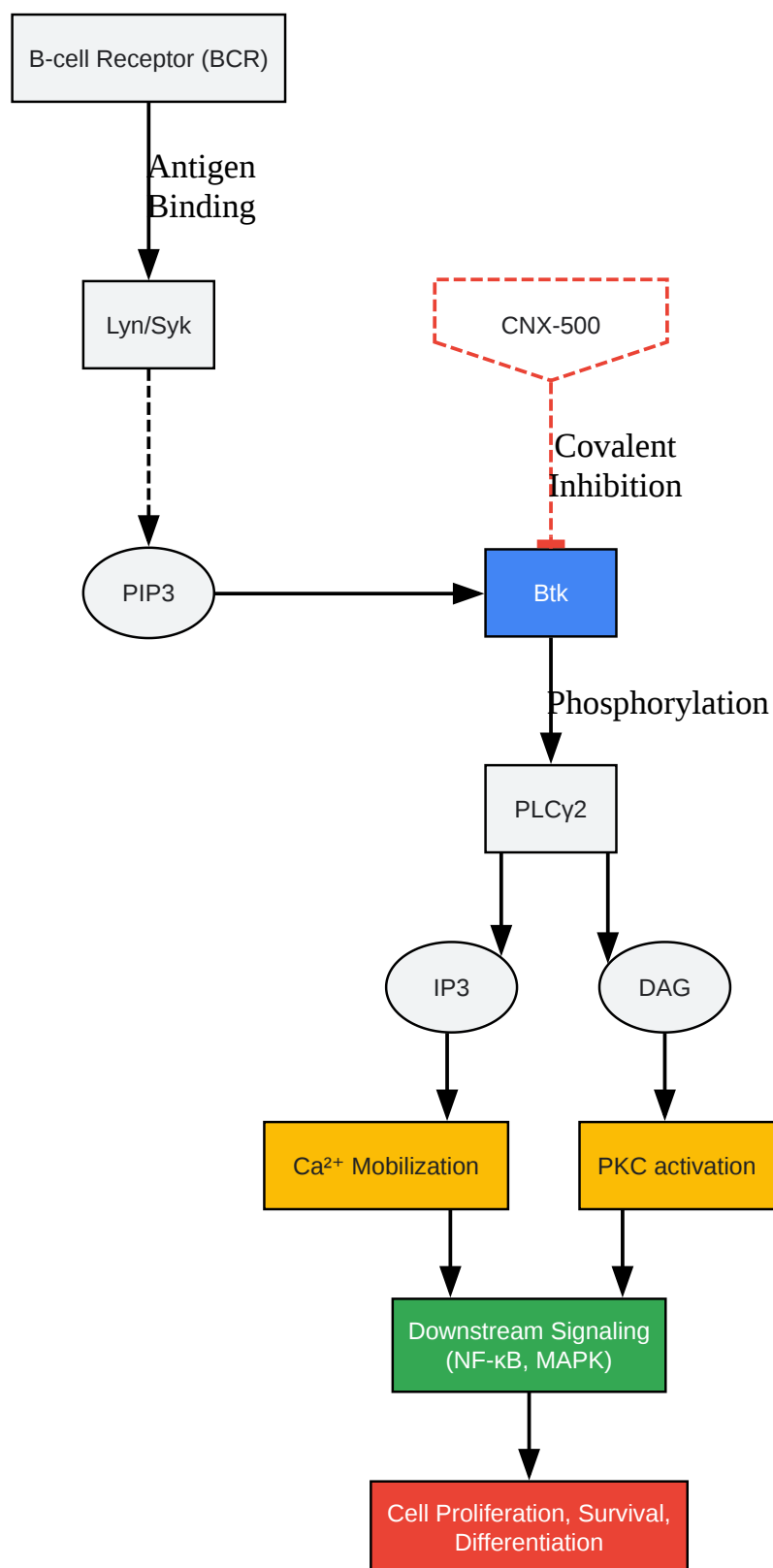
Characteristic	Description	Reference
Probe Composition	Covalent Btk inhibitor (CC-292) linked to biotin.	[4] [5]
Target	Bruton's tyrosine kinase (Btk).	[4]
Binding Mechanism	Forms a covalent bond with Cysteine 481 in the Btk active site.	[6]
Inhibitory Activity (IC50)	0.5 nM (for the parent inhibitor, CC-292).	[1] [7]

Table 2: Recommended Cell Lines for Btk Labeling Studies

Cell Line	Cell Type	Btk Expression Level	Notes	Reference
Ramos	Human Burkitt's lymphoma	High	Commonly used for B-cell signaling and Btk inhibitor studies.	[4] [8]
Primary CLL Cells	Human Chronic Lymphocytic Leukemia	Variable	Directly relevant for clinical research; Btk expression can vary between patients.	[9] [10]
MEC-1	Human B-cell chronic lymphocytic leukemia	Moderate to High	A useful model for studying Btk mutations and inhibitor responses.	[11]
TMD8	Human Diffuse Large B-cell Lymphoma (ABC subtype)	High	Model for studying BCR-dependent lymphomas.	[12]

Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway.



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Btk Signaling Pathway and **CNX-500** Inhibition.

Experimental Protocols

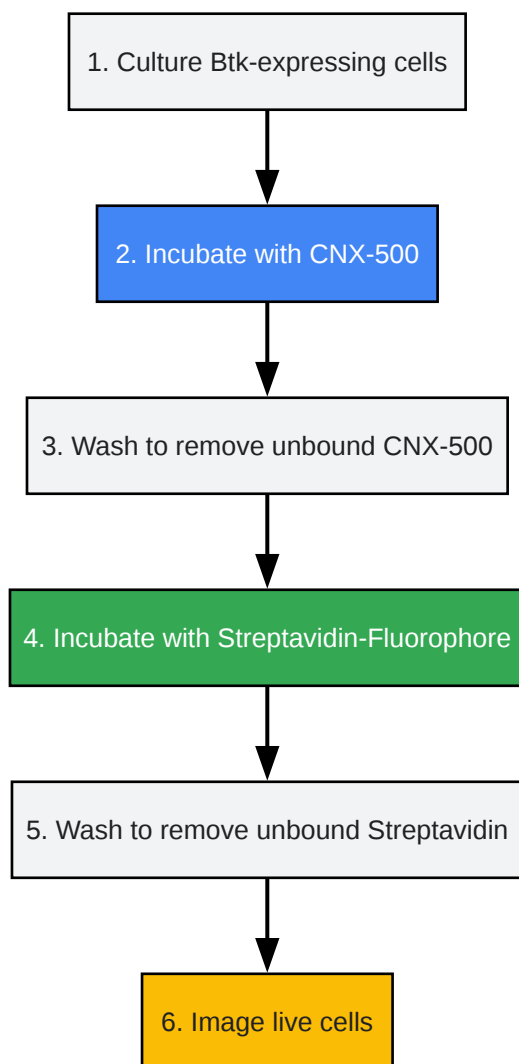
Protocol 1: Live-Cell Imaging of Btk with CNX-500

This protocol outlines the steps for fluorescently labeling Btk in living cells using **CNX-500**, followed by visualization with a streptavidin-conjugated fluorophore.

Materials:

- Btk-expressing cells (e.g., Ramos)
- Complete cell culture medium
- **CNX-500** probe
- Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
- Live-cell imaging buffer (e.g., phenol red-free medium)
- Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging as a control
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell imaging
- Fluorescence microscope with appropriate filter sets

Workflow:



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Live-cell imaging workflow with **CNX-500**.

Procedure:

- Cell Preparation:
 - Plate Btk-expressing cells on a suitable imaging dish or slide.
 - Allow cells to adhere and reach the desired confluency.
- **CNX-500** Labeling:

- Prepare a working solution of **CNX-500** in complete culture medium. The optimal concentration should be determined empirically but can range from 100 nM to 1 μ M.
- Remove the culture medium from the cells and add the **CNX-500** containing medium.
- Incubate for 1-2 hours at 37°C in a CO₂ incubator.
- Washing:
 - Gently remove the **CNX-500** containing medium.
 - Wash the cells three times with pre-warmed complete culture medium to remove any unbound probe.
- Streptavidin-Fluorophore Staining:
 - To facilitate the entry of the streptavidin conjugate into live cells, a gentle permeabilization step may be required. A very mild detergent like saponin at a low concentration (0.01-0.05%) in the staining buffer can be tested. Alternatively, transient membrane poration methods can be employed.^[13] Note: This step requires careful optimization to maintain cell viability.
 - Prepare a working solution of the streptavidin-conjugated fluorophore in live-cell imaging buffer at a concentration of 1-5 μ g/mL.
 - Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.
- Final Wash:
 - Gently wash the cells three times with live-cell imaging buffer to remove unbound streptavidin.
- Imaging:
 - Immediately image the cells using a fluorescence microscope equipped for live-cell imaging, maintaining appropriate temperature and CO₂ levels.

- Acquire images using the appropriate filter sets for the chosen fluorophore.

Optimization and Controls:

- **CNX-500** Concentration: Titrate the concentration of **CNX-500** to find the optimal balance between signal intensity and potential off-target effects.
- Incubation Times: Optimize the incubation times for both **CNX-500** and the streptavidin-fluorophore to maximize signal-to-noise ratio.
- Cell Viability: Monitor cell health and morphology throughout the experiment to ensure the labeling procedure is not inducing cytotoxicity.
- Negative Control: Include a sample of cells not treated with **CNX-500** but incubated with the streptavidin-fluorophore to assess background fluorescence.
- Competition Control: Pre-incubate cells with an unlabeled Btk inhibitor (e.g., CC-292) before adding **CNX-500** to demonstrate the specificity of the probe for Btk.

Protocol 2: Btk Occupancy Assay in Cell Lysates

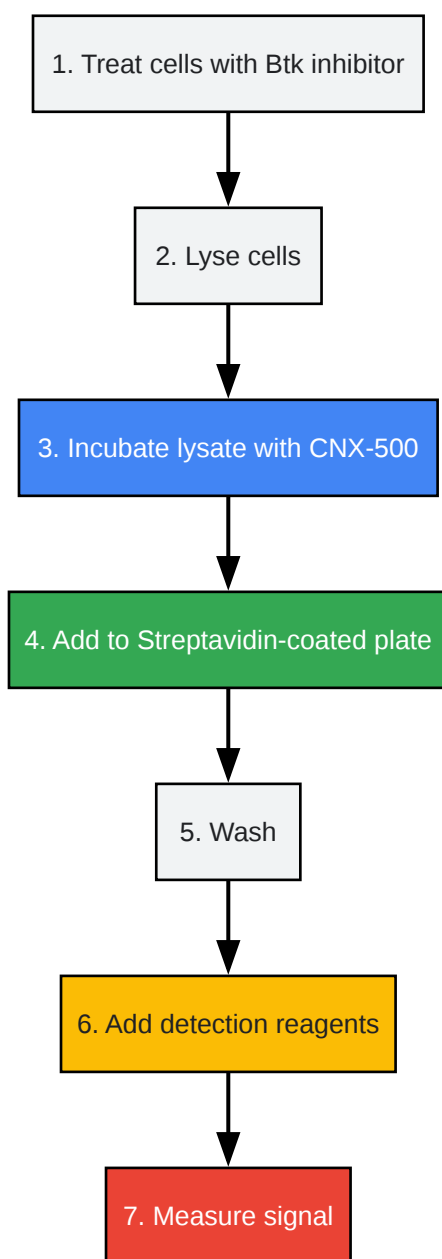
This protocol describes a competition-based assay to quantify the amount of free, uninhibited Btk in cell lysates using **CNX-500**.^[6]

Materials:

- Btk-expressing cells
- Btk inhibitor of interest (e.g., CC-292 for a standard curve)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- **CNX-500** probe
- Streptavidin-coated ELISA plates
- Recombinant Btk protein (for standard curve)
- Wash buffer (e.g., PBS with 0.05% Tween-20)

- Detection antibody (e.g., anti-Btk antibody) and secondary HRP-conjugated antibody, or a streptavidin-HRP conjugate
- Substrate for HRP (e.g., TMB)
- Stop solution (e.g., 1M H₂SO₄)
- Plate reader

Workflow:



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Btk occupancy assay workflow.

Procedure:

- Cell Treatment:
 - Treat Btk-expressing cells with various concentrations of the Btk inhibitor of interest for a specified time. Include an untreated control.
- Cell Lysis:
 - Harvest the cells and lyse them using a suitable lysis buffer on ice.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the total protein concentration of each lysate.
- **CNX-500** Incubation:
 - Incubate a standardized amount of cell lysate with 1 μ M **CNX-500** for 1 hour at room temperature.[6] This allows **CNX-500** to bind to any free Btk that was not occupied by the test inhibitor.
- Capture on ELISA Plate:
 - Add the **CNX-500**-incubated lysates to the wells of a streptavidin-coated ELISA plate.
 - Incubate for 1-2 hours at room temperature to allow the biotinylated Btk-**CNX-500** complex to bind to the streptavidin.
- Washing:
 - Wash the plate three times with wash buffer to remove unbound proteins.
- Detection:
 - Detect the captured Btk using one of the following methods:

- Method A (Antibody-based): Incubate with a primary anti-Btk antibody, followed by a secondary HRP-conjugated antibody.
- Method B (Direct HRP): If using a streptavidin-HRP conjugate for detection, this can be added directly after the capture step.
- Add the HRP substrate and incubate until a color change is observed.
- Stop the reaction with the stop solution.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a plate reader.
 - The signal will be inversely proportional to the occupancy of Btk by the test inhibitor.
 - Calculate the percentage of Btk occupancy by normalizing the signal from the treated samples to the untreated control. A standard curve using known amounts of recombinant Btk bound to **CNX-500** can be used for absolute quantification.[6]

Conclusion

CNX-500 is a versatile and powerful tool for studying Btk in live cells and cell lysates. The protocols provided herein offer a framework for visualizing Btk localization and dynamics through live-cell imaging and for quantifying target engagement of Btk inhibitors. Careful optimization of the experimental conditions is crucial for obtaining reliable and reproducible results. These methods can provide valuable insights for researchers in academic and industrial settings, aiding in the understanding of Btk biology and the development of novel Btk-targeted therapies.

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